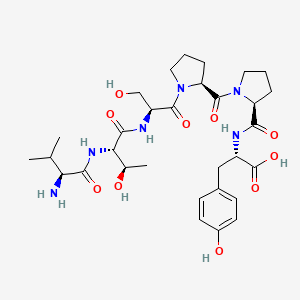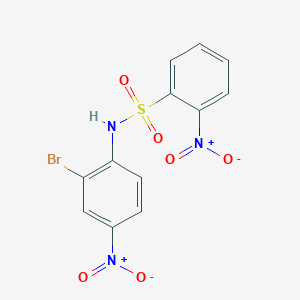
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C16H17N3O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with benzyl and 2,6-dimethylphenyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of N-benzyl-N-(2,6-dimethylphenyl)acetamide with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azido-N-(2,6-dimethylphenyl)acetamide
- N-Benzyl-N-(2,6-dimethylphenyl)acetamide
- 2,6-Dimethylacetanilide
Uniqueness
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups, which confer distinct steric and electronic properties. The azido group further enhances its reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
830326-44-8 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
2-azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O/c1-13-7-6-8-14(2)17(13)21(16(22)11-19-20-18)12-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 |
Clave InChI |
UMGGPNCMTBAGJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)



![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)

